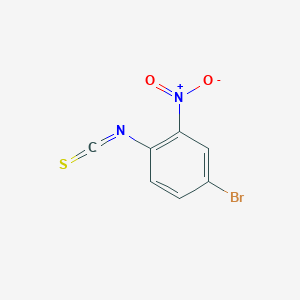
4-Bromo-2-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.08 g/mol This compound is characterized by the presence of a bromine atom, a nitro group, and an isothiocyanate functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-nitroaniline with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. A common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation: The bromine atom can participate in oxidative reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Various oxidized products: Depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-nitrophenyl Isothiocyanate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of thioureas and other derivatives.
Biology: In the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Lacks the bromine and nitro groups, making it less reactive in certain contexts.
4-Nitrophenyl Isothiocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4-nitrophenyl Isothiocyanate: An isomer with different positioning of the bromine and nitro groups, leading to different reactivity patterns
Uniqueness: 4-Bromo-2-nitrophenyl Isothiocyanate is unique due to the combined presence of bromine, nitro, and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H3BrN2O2S |
|---|---|
Poids moléculaire |
259.08 g/mol |
Nom IUPAC |
4-bromo-1-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H |
Clé InChI |
WVFJDBAYDDYPQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)

![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)

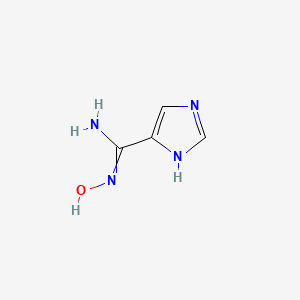

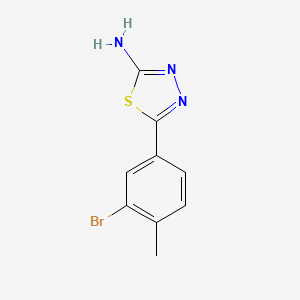
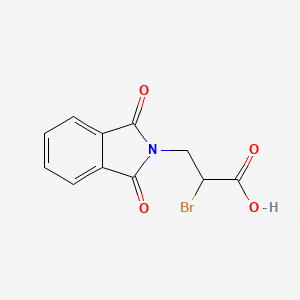
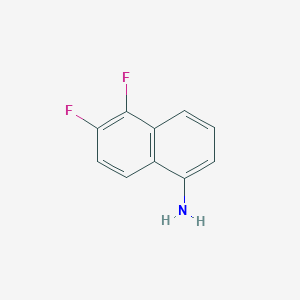

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
